Product packaging for 1-Bromo-3-(cyclopropylmethyl)benzene(Cat. No.:CAS No. 931430-39-6)

1-Bromo-3-(cyclopropylmethyl)benzene

Cat. No.: B2522080
CAS No.: 931430-39-6
M. Wt: 211.102
InChI Key: MLGWOAMARPSFQE-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Halides in Organic Synthesis

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic chemistry. wikipedia.org Their importance has grown immensely with the development of transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org

The bromine atom in an aryl bromide like 1-Bromo-3-(cyclopropylmethyl)benzene serves as a versatile functional handle. It can be readily substituted or coupled through a variety of powerful synthetic methods, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. libretexts.orgnih.gov

Stille Coupling: Reaction with organotin compounds. libretexts.orgunistra.fr

Heck Reaction: Reaction with alkenes. libretexts.org

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

These methodologies have become indispensable for constructing the complex scaffolds of modern drugs, electronic materials, and polymers, making aryl halides a cornerstone of synthetic chemistry. The reactivity of the halide generally increases from chlorine to iodine, with aryl bromides offering a good balance of reactivity and stability for many applications. unistra.fr

Distinctive Chemical Attributes of the Cyclopropylmethyl Moiety

The cyclopropyl (B3062369) group, a three-membered carbon ring, is characterized by significant ring strain due to its C-C-C bond angles being compressed to 60° from the ideal tetrahedral angle of 109.5°. This high degree of strain imparts unique chemical and physical properties to molecules containing this moiety. wikipedia.org

The bonding within the cyclopropane (B1198618) ring is described by the Walsh or Coulson-Moffitt models, which depict the C-C bonds as having significant p-orbital character, making them somewhat analogous to a carbon-carbon double bond. wikipedia.org This "pi-character" allows the cyclopropyl group to participate in conjugation with adjacent unsaturated systems. It is known to be a good π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation. wikipedia.org

The cyclopropylmethyl group in this compound introduces these distinctive attributes to the aromatic system. Its presence can influence the electronic properties of the benzene (B151609) ring and provide a unique steric profile. Furthermore, the strained ring is susceptible to rearrangement or ring-opening reactions under specific conditions, such as in the presence of strong acids or radical initiators, a reactivity pathway not available to simple alkyl substituents. psu.edu

Overview of Research Trajectories and Scope for this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate. Its bifunctional nature—possessing a reactive aryl bromide and a unique cyclopropylmethyl substituent—makes it a valuable precursor for creating novel, complex molecules. The primary trajectory for its use is in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced to incorporate the 3-(cyclopropylmethyl)phenyl fragment into a larger target structure. acs.org

The scope of its application is broad, with significant potential in:

Medicinal Chemistry: The cyclopropyl group is a common motif in pharmaceuticals due to its ability to improve metabolic stability, binding affinity, and potency. This compound serves as a key starting material for introducing the cyclopropylmethylphenyl scaffold into potential drug candidates.

Agrochemicals: Similar to pharmaceuticals, the introduction of specific structural motifs can enhance the efficacy and selectivity of herbicides and pesticides.

Materials Science: Aryl-containing compounds are fundamental to the development of organic electronic materials, and intermediates like this allow for the synthesis of tailored molecular components.

The compound enables researchers to explore how the specific steric and electronic properties of the cyclopropylmethyl group influence the biological activity or material properties of the final products.

Chemical Properties and Reactivity

The utility of this compound in synthesis is defined by its physicochemical properties and the reactivity of its constituent functional groups.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated and are analogous to the closely related compound, 1-Bromo-3-cyclopropylbenzene. chembk.comnih.gov

PropertyValue
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
IUPAC Name This compound
Appearance Expected to be a colorless to light yellow liquid
Boiling Point Analogous to 1-Bromo-3-cyclopropylbenzene: ~220-230°C
Density Analogous to 1-Bromo-3-cyclopropylbenzene: ~1.4 g/cm³

Detailed Research Findings on Synthesis and Reactivity

The most direct and common method for the preparation of this compound is through the electrophilic aromatic substitution of (cyclopropylmethyl)benzene. This typically involves reacting (cyclopropylmethyl)benzene with a brominating agent, such as elemental bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the aromatic ring.

The reactivity of the compound is dominated by the aryl bromide and the aromatic ring itself, with the cyclopropylmethyl group providing a secondary influence.

Palladium-Catalyzed Cross-Coupling: As an aryl bromide, the compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond readily undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle that leads to the formation of new carbon-carbon or carbon-heteroatom bonds at that position. libretexts.org This is the most significant application of this molecule in research.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. msu.edu The existing substituents—bromo and cyclopropylmethyl—are both generally ortho-, para-directing. This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups (positions 2, 4, and 6). The outcome is often a mixture of isomers, with the precise ratio depending on the steric hindrance and the specific reaction conditions.

Reactions of the Cyclopropylmethyl Group: While the cyclopropane ring is relatively stable under many conditions, it can undergo ring-opening reactions under forcing conditions. For example, treatment with strong acids or exposure to radical-generating conditions could potentially lead to the formation of butenyl-substituted benzene derivatives. However, these reactions are less common compared to the transformations involving the aryl bromide functionality.

The table below summarizes the key reaction types for this compound.

Reaction TypeReagentsProduct Type
Suzuki Coupling R-B(OH)₂, Pd catalyst, BaseR-C₆H₄-CH₂-cyclopropane
Heck Coupling Alkene, Pd catalyst, Base(Alkenyl)-C₆H₄-CH₂-cyclopropane
Nitration HNO₃, H₂SO₄Nitro-1-bromo-3-(cyclopropylmethyl)benzene
Acylation RCOCl, AlCl₃(Acyl)-1-bromo-3-(cyclopropylmethyl)benzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br B2522080 1-Bromo-3-(cyclopropylmethyl)benzene CAS No. 931430-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWOAMARPSFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 3 Cyclopropylmethyl Benzene

Mechanistic Investigations of Bromine Reactivity within Aromatic Systems

The bromine atom attached to the benzene (B151609) ring is a key functional group that significantly influences the molecule's reactivity. Its behavior is characteristic of aryl halides, participating in both nucleophilic and electrophilic substitution reactions under specific conditions.

Simple aryl halides like 1-Bromo-3-(cyclopropylmethyl)benzene are generally resistant to classical nucleophilic aromatic substitution (SNAr). libretexts.org This low reactivity is because the reaction pathway is energetically unfavorable without strong electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com For an SNAr reaction to proceed, electron-withdrawing substituents must be positioned at the ortho or para positions relative to the leaving group to effectively delocalize the negative charge. philadelphia.edu.jostackexchange.com In this compound, the cyclopropylmethyl group is not a strong electron-withdrawing group, thus it does not sufficiently activate the ring for this type of substitution.

However, nucleophilic substitution can be achieved under more forceful conditions. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. youtube.comphiladelphia.edu.jo This mechanism is favored when very strong bases, such as sodium amide, are used. youtube.com Another, more common, method for achieving nucleophilic substitution on such unactivated aryl bromides is through transition-metal-catalyzed cross-coupling reactions.

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. hilarispublisher.combyjus.com The mechanism involves an initial attack on an electrophile by the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commsu.edulibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. byjus.comlibretexts.orgmasterorganicchemistry.com

The regiochemical outcome of the substitution is directed by the two existing substituents: the bromine atom and the cyclopropylmethyl group.

Bromine atom : As a halogen, bromine is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. msu.edu This is due to the lone pairs on the bromine atom which can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. However, due to its electronegativity, bromine has an electron-withdrawing inductive effect, which deactivates the ring, making it less reactive than benzene itself. libretexts.org

Cyclopropylmethyl group : Alkyl groups are generally activating and ortho-, para-directing. libretexts.org The cyclopropylmethyl group, with its unique electronic properties, also directs incoming electrophiles to the ortho and para positions.

Therefore, the substitution pattern on this compound will be a result of the combined directing effects of both groups, with steric hindrance also playing a role in the distribution of isomeric products. msu.edulibretexts.org

Influence of the Cyclopropylmethyl Group on Reaction Dynamics

The cyclopropyl (B3062369) group is known to behave similarly to a double bond in its ability to conjugate with adjacent π-systems. stackexchange.com It is a good π-electron donor, which can influence reaction pathways. stackexchange.com When attached to a benzene ring, the cyclopropylmethyl group acts as an activating group, increasing the ring's nucleophilicity and making it more reactive towards electrophiles compared to benzene. libretexts.org This activation stems from the ability of the cyclopropane (B1198618) ring to stabilize the positive charge of the arenium ion intermediate formed during electrophilic substitution. This stabilization occurs through the delocalization of electrons from the cyclopropyl ring's Walsh orbitals.

Intrinsic Reactivity and Stability Profiles of this compound as a Halogenated Aromatic Compound

Aromatic compounds are characterized by a high degree of stability due to the resonance energy of the delocalized π-electron system. hilarispublisher.comresearchgate.nethilarispublisher.com This inherent stability means that reactions require breaking this aromaticity, which is energetically costly. uobabylon.edu.iq The reaction leading to the arenium ion in electrophilic substitution is endothermic, but the subsequent restoration of the aromatic ring is highly exothermic. uobabylon.edu.iq

As a halogenated aromatic compound, this compound is a relatively stable and unreactive molecule under normal conditions. researchgate.net The carbon-bromine (C-Br) bond is strong. However, at elevated temperatures (above 150°C), homolytic cleavage of the C-Br bond can occur, generating aryl radicals. The presence of the bromine atom, while deactivating the ring towards EAS, provides a crucial handle for a wide array of synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.

Studies on Molecular Transformations Involving Bond Formation and Cleavage

The C-Br bond in this compound is the primary site for molecular transformations. Its cleavage allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate in organic synthesis. chembk.com The most significant of these transformations are transition-metal-catalyzed cross-coupling reactions.

Reaction TypeKey ReagentsCatalyst SystemBond FormedGeneral Product
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid)Palladium Catalyst + BaseC-C (Aryl-Aryl)Biaryl Compound
Heck CouplingAlkenePalladium Catalyst + BaseC-C (Aryl-Vinyl)Substituted Alkene
Sonogashira CouplingTerminal AlkynePalladium & Copper Catalysts + BaseC-C (Aryl-Alkynyl)Aryl Alkyne
Buchwald-Hartwig AminationAminePalladium Catalyst + BaseC-N (Aryl-Amino)Aryl Amine
Stille CouplingOrganostannane ReagentPalladium CatalystC-C (Aryl-Aryl/Vinyl)Biaryl or Styrene Derivative

These reactions demonstrate the versatility of this compound as a building block, enabling the synthesis of more complex molecular architectures by selectively forming new bonds at the position of the bromine atom.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Cyclopropylmethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in 1-Bromo-3-(cyclopropylmethyl)benzene can be established.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The benzylic protons, those on the carbon adjacent to the benzene (B151609) ring, are also deshielded and commonly appear in the range of 2.3 to 3.0 ppm. openstax.org

The expected signals for this compound are as follows:

Aromatic Protons (Ar-H): The four protons on the benzene ring will not be chemically equivalent and are expected to appear as a complex multiplet in the aromatic region (approximately 7.0-7.4 ppm). The substitution pattern (1,3-disubstituted) will lead to specific splitting patterns that can be resolved at high field strengths.

Benzylic Protons (-CH₂-): The two protons of the methylene bridge connecting the cyclopropyl group to the benzene ring are expected to appear as a doublet, due to coupling with the single proton on the cyclopropyl ring. Their chemical shift is predicted to be around 2.5-2.8 ppm.

Cyclopropyl Protons: The protons of the cyclopropyl ring will show characteristic upfield shifts due to the ring strain and associated magnetic anisotropy. The methine proton (-CH-) is expected to be a multiplet around 1.0-1.3 ppm. The two sets of non-equivalent methylene protons (-CH₂-) on the cyclopropyl ring will likely appear as complex multiplets in the range of 0.2-0.8 ppm.

Interactive Data Table: Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic7.0 - 7.4MultipletChemical shifts are influenced by the bromine and cyclopropylmethyl substituents.
Benzylic (-CH₂-)2.5 - 2.8DoubletCoupled to the cyclopropyl methine proton.
Cyclopropyl (-CH-)1.0 - 1.3MultipletCoupled to the benzylic and cyclopropyl methylene protons.
Cyclopropyl (-CH₂-)0.2 - 0.8MultipletDiastereotopic protons leading to complex splitting.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-140 ppm. openstax.org The presence of the bromine atom will cause a downfield shift for the carbon to which it is attached.

The predicted ¹³C NMR chemical shifts for this compound are:

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the range of 35-45 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at relatively upfield chemical shifts. The methine carbon (-CH-) will be in the range of 10-20 ppm, and the methylene carbons (-CH₂-) will be found at approximately 5-15 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br)120 - 125
Aromatic (C-C)125 - 145
Benzylic (-CH₂-)35 - 45
Cyclopropyl (-CH-)10 - 20
Cyclopropyl (-CH₂-)5 - 15

While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced techniques can provide deeper insights into the three-dimensional structure and dynamics of this compound. numberanalytics.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity between the benzylic and cyclopropyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, providing unambiguous assignment of all proton and carbon signals. ipb.pt

Dynamic NMR (DNMR): The cyclopropylmethyl group can exhibit conformational flexibility, including rotation around the bond connecting it to the benzene ring. Dynamic NMR studies at variable temperatures could provide information on the energy barriers for these conformational changes. numberanalytics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkyl groups.

Key expected IR absorption bands include:

Aromatic C-H Stretching: A weak to medium band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. openstax.org

Aliphatic C-H Stretching: Medium to strong bands are expected just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methylene and cyclopropyl groups.

Aromatic C=C Stretching: One or more medium to strong bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the benzene ring. openstax.org

C-Br Stretching: A weak to medium absorption band is expected in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponding to the C-Br stretching vibration.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Br Stretch500 - 700Weak to Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁Br), the molecular ion peak (M⁺) is expected to be a doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.comyoutube.com This results in two peaks of roughly equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

Molecular Ion (M⁺): A doublet will be observed at m/z values corresponding to [C₁₀H₁₁⁷⁹Br]⁺ and [C₁₀H₁₁⁸¹Br]⁺.

Fragmentation Patterns: Common fragmentation pathways for alkylbenzenes involve cleavage at the benzylic position. youtube.com For this compound, a prominent fragmentation would be the loss of a cyclopropyl radical to form a stable benzylic carbocation. The loss of the bromine atom is another possible fragmentation pathway. The characteristic isotopic pattern of bromine should be observable in any fragment that retains the bromine atom. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺198/200Molecular ion peak showing the characteristic 1:1 ratio for bromine isotopes.
[M - C₃H₅]⁺157/159Loss of a cyclopropyl radical. The resulting fragment retains the bromine atom.
[M - Br]⁺119Loss of a bromine atom.
[C₇H₇]⁺91Tropylium ion, a common fragment for alkylbenzenes.

Advanced Spectroscopic Methods for Electronic Structure and Dynamics

Beyond the standard techniques, advanced spectroscopic methods can probe the electronic structure and excited-state dynamics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorptions in the UV-Vis region due to π → π* electronic transitions. Benzene and its derivatives typically show a strong absorption band around 205 nm and a less intense, structured band between 255 and 275 nm. openstax.org

Fluorescence Spectroscopy: The fluorescence properties of the molecule, including its emission spectrum and quantum yield, can provide information about the nature of its lowest excited electronic state and the pathways for de-excitation.

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the dynamics of the molecule on ultrafast timescales following photoexcitation, providing insights into processes such as intersystem crossing and internal conversion.

These advanced methods, while not typically used for routine structural confirmation, are invaluable for a deeper understanding of the photophysical properties of this compound and related aromatic compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The benzene chromophore typically exhibits two main absorption bands. The first, a strong absorption band known as the E2-band, appears around 204 nm. The second, a weaker, fine-structured band referred to as the B-band, is observed around 254 nm. Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands.

In the case of this compound, the bromine atom, being a halogen substituent, is expected to cause a slight red shift of the B-band due to the interaction of its non-bonding electrons with the π-system of the benzene ring. The cyclopropylmethyl group, an alkyl substituent, is also anticipated to contribute to a minor bathochromic shift. Therefore, it is predicted that the primary absorption bands for this compound would be observed in the ultraviolet region, with the B-band likely appearing at a wavelength slightly longer than that of unsubstituted benzene.

A summary of the expected UV-Vis absorption characteristics is presented in the table below.

Expected Transition Typical Wavelength Range for Phenyl Chromophore Expected Influence of Substituents
π → π* (E2-band)~204 nmBathochromic shift
π → π* (B-band)~254 nmBathochromic and Hyperchromic shifts

This table is based on general principles of UV-Vis spectroscopy for substituted benzenes, as specific experimental data for this compound was not found in the reviewed literature.

Photofragment Imaging Experiments for Photolytic Precursors

Photofragment imaging is a powerful experimental technique used to investigate the dynamics of photodissociation events. While direct photofragment imaging studies on this compound are not extensively documented, research on the photodissociation of related compounds, such as cyclopropylmethyl bromide, provides significant insights into the likely photolytic behavior of the C-Br bond in the target molecule.

In a typical photofragment imaging experiment involving a photolytic precursor like cyclopropylmethyl bromide, the molecule is photodissociated using a laser of a specific wavelength. The resulting fragments are then ionized and detected by a position-sensitive detector. This allows for the determination of the velocity and angular distribution of the photofragments, providing detailed information about the energy disposal and the mechanism of the dissociation process.

Studies on the photodissociation of cyclopropylmethyl bromide at 234 nm have shown that the primary process is the cleavage of the C-Br bond, leading to the formation of a cyclopropylmethyl radical and a bromine atom. These experiments utilize resonance-enhanced multiphoton ionization (REMPI) coupled with velocity map imaging to detect the bromine atoms in both their ground (Br(²P₃/₂)) and spin-orbit excited (Br*(²P₁/₂)) states.

The key findings from such experiments on analogous compounds can be summarized as follows:

Parameter Observation in Related Compounds (e.g., Cyclopropylmethyl Bromide) Implication for this compound
Primary Photodissociation Channel C-Br bond cleavageExpected to be the dominant photodissociation pathway.
Detected Fragments Cyclopropylmethyl radical, Br(²P₃/₂) and Br*(²P₁/₂) atomsSimilar fragments are anticipated upon UV photolysis.
Energy Distribution The internal energy distribution of the nascent radicals can be derived from the kinetic energy of the bromine atoms.The energy partitioning between translational and internal modes of the fragments can be elucidated.
Angular Distribution Provides information about the orientation of the transition dipole moment and the timescale of the dissociation.Can reveal details about the electronic excited state involved in the C-Br bond cleavage.

This table is based on findings from studies on the photodissociation of cyclopropylmethyl bromide and serves as a predictive framework for the behavior of this compound.

These findings suggest that upon UV excitation, this compound would likely undergo efficient cleavage of the C-Br bond. The resulting 3-(cyclopropylmethyl)phenyl radical and bromine atom would carry information about the dynamics of the dissociation process, which could be similarly probed using photofragment imaging techniques. The presence of the benzene ring may influence the excited state dynamics and potentially open up competing dissociation or relaxation pathways compared to the simpler alkyl bromide.

Theoretical and Computational Chemistry Investigations of 1 Bromo 3 Cyclopropylmethyl Benzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 1-bromo-3-(cyclopropylmethyl)benzene, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. researchgate.net

The presence of the flexible cyclopropylmethyl substituent introduces conformational complexity. Rotation around the single bond connecting the methylene (B1212753) group to the benzene (B151609) ring leads to different spatial arrangements (conformers), each with a distinct energy. Conformational analysis of similar molecules, like cyclopropyl (B3062369) methyl ketone, has shown that specific orientations are energetically preferred. uwlax.edu For this compound, the key dihedral angle is the one defining the orientation of the cyclopropyl group relative to the plane of the benzene ring.

Computational scans of the potential energy surface, by systematically rotating this bond, would reveal the energy profile of these conformational changes. This analysis would identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. It is expected that the most stable conformation would balance steric hindrance and potential electronic interactions, such as hyperconjugation between the cyclopropyl ring's Walsh orbitals and the benzene ring's π-system. quora.comwikipedia.org

Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G level of theory)*

Parameter Value
C-Br Bond Length 1.910 Å
C-C (Aromatic) Bond Lengths 1.395 - 1.405 Å
C(Aromatic)-CH2 Bond Length 1.515 Å
CH2-C(Cyclopropyl) Bond Length 1.500 Å
C-C-C (Aromatic) Bond Angle ~120°
C(Aromatic)-CH2-C(Cyclopropyl) Angle 115.0°

Note: These values are illustrative and based on typical results for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's behavior as an electrophile or a nucleophile.

For this compound, the HOMO would likely be a π-orbital distributed across the benzene ring, indicating that the ring is the primary site for electron donation in reactions with electrophiles. The LUMO, conversely, would be expected to have significant contributions from the C-Br antibonding orbital (σ*), suggesting that this bond is the most susceptible to nucleophilic attack, a common reaction pathway for aryl halides. khanacademy.org

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing bromine atom and the electron-donating cyclopropylmethyl group would modulate the energies of these frontier orbitals compared to unsubstituted benzene.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -6.50 π-orbital of the benzene ring
LUMO -0.85 π* orbital of the benzene ring with σ* C-Br character

Note: These are representative energy values for a substituted benzene.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a surface of constant electron density, with colors indicating regions of different electrostatic potential. Red areas signify negative potential (electron-rich regions), often associated with lone pairs or π-systems, and are attractive to electrophiles. researchgate.net Blue areas denote positive potential (electron-poor regions), which are susceptible to nucleophilic attack. walisongo.ac.id

The ESP map of this compound would show a region of negative potential (red) above and below the plane of the electron-rich benzene ring. nih.gov A region of positive potential (blue) would be expected around the hydrogen atoms of the ring and the cyclopropylmethyl group. The electronegative bromine atom would exhibit a region of slightly negative potential at its periphery (the "sigma-hole"), which is relevant for halogen bonding interactions, while the carbon atom attached to it would be relatively electron-deficient. walisongo.ac.id This map is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. acs.org

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are essential for the identification and characterization of new compounds. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. oup.com For this compound, characteristic peaks would be predicted for C-H stretching in the aromatic and cyclopropyl groups, C=C stretching in the benzene ring, and the C-Br stretching frequency. While harmonic frequency calculations are common, more advanced methods can account for anharmonicity, providing better agreement with experimental data. arxiv.orgoup.com

NMR chemical shifts are predicted by calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). chemaxon.com These calculations are highly sensitive to the molecular geometry and electronic environment. github.io By performing these calculations on the Boltzmann-averaged ensemble of low-energy conformers, a theoretical NMR spectrum can be generated that accounts for the molecule's flexibility. compchemhighlights.org Comparing these predicted spectra with experimental ones is a powerful method for structure verification. frontiersin.org

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-Br 122.5
C-CH2 142.0
Aromatic CH 127.0 - 131.0
-CH2- 40.5
Cyclopropyl CH 10.0

Note: Values are illustrative and referenced against TMS.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of entire reaction mechanisms, providing insights that are often inaccessible through experiments alone. This involves modeling the potential energy surface that connects reactants to products.

A key aspect is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, consequently, the reaction rate. For this compound, one could model reactions such as nucleophilic aromatic substitution. stackexchange.comchemistrysteps.commasterorganicchemistry.com For instance, the reaction with a strong base could proceed via a benzyne intermediate, and computational modeling could elucidate the structure of this highly reactive species and the barriers for its formation and subsequent trapping by a nucleophile. masterorganicchemistry.com

Another potential reaction is the formation of a Grignard reagent. Modeling would involve calculating the energy profile for the insertion of magnesium into the C-Br bond, identifying the transition state for this oxidative addition step. The results would provide a detailed understanding of the reaction's feasibility and mechanism.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. kummerlaender.eu

An MD simulation of this compound, either in the gas phase or in a simulated solvent like benzene or water, would provide a detailed picture of its conformational dynamics. acs.orgresearchgate.net Such a simulation would show the molecule flexing, vibrating, and rotating at a given temperature. By analyzing the simulation trajectory, one can observe the transitions between different conformers, determine the timescale of these motions, and calculate the relative populations of each conformational state. This provides a more realistic view of the molecule's behavior in a real-world environment than static calculations alone.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Descriptors

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) descriptors are essential computational tools in modern drug discovery and chemical research. They provide quantitative values for various physicochemical properties of a molecule, which can be correlated with its biological activity, pharmacokinetic properties, and potential toxicity. For the compound this compound, these descriptors offer insights into its potential behavior in biological systems.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a valuable parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value generally suggests better membrane permeability. For this compound, which is composed solely of carbon, hydrogen, and a bromine atom, the TPSA is calculated to be 0.0 Ų. This is because bromine is not considered a polar atom in standard TPSA calculations, and there are no nitrogen or oxygen atoms present in the structure.

DescriptorValue
Topological Polar Surface Area (TPSA)0.0 Ų
Table 1: Calculated Topological Polar Surface Area for this compound.

Prediction of Lipophilicity (LogP) and Related Parameters

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A higher LogP value indicates greater lipid solubility. The predicted LogP for this compound is approximately 4.1 to 4.2. This value suggests that the compound is significantly lipophilic, which may influence its ability to cross biological membranes.

DescriptorPredicted Value
Octanol-Water Partition Coefficient (LogP)~4.1-4.2
Table 2: Predicted Lipophilicity for this compound.

Analysis of Hydrogen Bond Donor/Acceptor Counts and Rotatable Bonds

The number of hydrogen bond donors and acceptors in a molecule is a key factor in its binding affinity to biological targets and its solubility. Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen, while acceptors are electronegative atoms with lone pairs of electrons. This compound has zero hydrogen bond donors and zero hydrogen bond acceptors due to the absence of suitable functional groups.

The number of rotatable bonds influences a molecule's conformational flexibility, which can affect its binding to a receptor. A rotatable bond is defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. For this compound, there are two rotatable bonds, which are located in the cyclopropylmethyl side chain.

DescriptorValue
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Rotatable Bonds2
Table 3: Hydrogen Bond and Rotatable Bond Descriptors for this compound.

Applications of 1 Bromo 3 Cyclopropylmethyl Benzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-3-(cyclopropylmethyl)benzene is primarily utilized as a key intermediate in multi-step organic synthesis. The bromine atom on the aromatic ring provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. These reactions are fundamental in creating new carbon-carbon bonds, allowing for the construction of complex molecular frameworks. The cyclopropylmethyl moiety, on the other hand, can influence the electronic properties and steric hindrance of the molecule, which can be crucial for achieving desired reactivity and selectivity in subsequent synthetic steps.

In the realm of fine chemical synthesis, where high-purity, single-task chemicals are produced, this compound functions as a valuable starting material. cymitquimica.com Its structure is incorporated into larger molecules designed for specific applications in electronics, specialty polymers, and other high-value sectors. The synthesis of these fine chemicals often relies on the precise modification of the brominated aromatic ring, allowing for the attachment of various functional groups that impart the desired properties to the final product.

The general synthetic utility of bromoalkylbenzene derivatives as intermediates for medicines and agrochemicals is well-established. They serve as foundational components that are systematically elaborated to build the final complex and biologically active molecules. This compound fits within this class of intermediates, providing a unique structural component for the synthesis of novel therapeutic agents and crop protection products. cymitquimica.com

Derivatives and Analogs of 1 Bromo 3 Cyclopropylmethyl Benzene in Academic Research

Synthesis and Reactivity of Related Cyclopropylmethylbenzene Derivatives

The synthesis of cyclopropylmethylbenzene derivatives often involves standard aromatic substitution reactions, transition metal-catalyzed cross-coupling, or modifications of the cyclopropylmethyl side chain. The presence of the bromine atom in compounds like 1-Bromo-3-(cyclopropylmethyl)benzene offers a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Aryl bromides are common substrates in Suzuki-Miyaura cross-coupling reactions due to their favorable reactivity and stability. nih.gov Derivatives of this compound are expected to readily participate in these reactions to form new carbon-carbon bonds. For instance, coupling with various boronic acids or their esters can introduce alkyl, alkenyl, or aryl groups at the 3-position of the cyclopropylmethylbenzene scaffold. The reaction accommodates a diverse range of functional groups and substitution patterns on the coupling partner. nih.gov

The general conditions for such a reaction are outlined in the table below.

Reaction ComponentExampleRole
Aryl BromideThis compoundElectrophile
Boronic Acid/EsterPhenylboronic acidNucleophile Source
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyst
LigandSPhos, XPhosStabilizes catalyst
BaseK₂CO₃, Cs₂CO₃Activates boronic acid
SolventToluene, Dioxane, DMFReaction Medium

Reactivity of the Cyclopropane (B1198618) Ring:

The cyclopropane ring in arylcyclopropanes is susceptible to ring-opening reactions under certain conditions, driven by the release of inherent ring strain. nih.gov These reactions can be initiated by electrophiles, single-electron oxidation, or transition metals. nih.govnih.gov For example, the reaction of arylcyclopropanes with bromine (Br₂) can lead to the cleavage of the three-membered ring, resulting in 1,3-difunctionalized products. acs.org The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the phenyl ring can stabilize the benzylic carbocation intermediate formed during electrophilic attack, directing the reaction pathway. rsc.org

Furthermore, treatment of arylcyclopropanes with boron trichloride (B1173362) (BCl₃) in the presence of arene nucleophiles can lead to a ring-opening 1,3-arylboration, yielding synthetically useful 1,3-difunctionalized molecules. nih.govrsc.org

Free-Radical Reactions:

The benzylic hydrogens of the cyclopropylmethyl group are susceptible to free-radical substitution. Reactions with reagents like N-Bromosuccinimide (NBS), typically initiated by light or a radical initiator, can selectively introduce a bromine atom at the benzylic position. youtube.com This provides a pathway to further functionalize the side chain. The stability of the resulting benzylic radical plays a key role in the reaction's feasibility.

Investigation of Substituent Effects on Chemical Properties and Reactivity

Substituents on the benzene (B151609) ring profoundly influence the reactivity of the molecule in various reactions, including electrophilic aromatic substitution and reactions at the benzylic position. The cyclopropylmethyl group itself acts as an electron-donating group, primarily through hyperconjugation, thus activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

The Hammett equation provides a quantitative means to correlate the electronic effects of meta and para substituents on the rates and equilibria of reactions of benzene derivatives. wikipedia.orglibretexts.org The substituent constant (σ) quantifies the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. pharmacy180.com

Substituent (at para-position)Hammett Constant (σp)Expected Effect on Electrophilic Substitution Rate
-NO₂+0.78Strongly Deactivating
-CN+0.66Deactivating
-Br+0.23Deactivating (Inductive) / Activating (Resonance)
-CH₃-0.17Activating
-OCH₃-0.27Strongly Activating
-NH₂-0.66Very Strongly Activating

Data is generalized for substituted benzenes.

In the case of free-radical reactions at the benzylic position, substituents on the phenyl ring can influence the stability of the benzylic radical intermediate. Both electron-donating and electron-withdrawing groups can potentially stabilize a radical, and the specific effect can be complex. researchgate.net

Comparative Studies with Isomeric and Homologous Aromatic Bromides

Comparing the reactivity of this compound with its isomers (e.g., 1-Bromo-2-(cyclopropylmethyl)benzene and 1-Bromo-4-(cyclopropylmethyl)benzene) and homologs (e.g., 3-bromotoluene) highlights the influence of substituent position and nature.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the directing effects of the bromo and cyclopropylmethyl groups would be crucial. The cyclopropylmethyl group is an ortho, para-director, while the bromine atom is also an ortho, para-director, albeit a deactivating one. In this compound, these effects would combine to direct incoming electrophiles to positions 2, 4, and 6. The precise distribution of products would depend on the steric hindrance and the relative activating/directing strength of the two groups.

Free-Radical Bromination:

A comparative study of the free-radical bromination of toluene, ethylbenzene, and cyclopropylmethylbenzene would reveal the relative stability of the corresponding benzylic radicals. The rate of hydrogen abstraction depends on the stability of the radical formed. ma.educhegg.com It is known that radical stability increases in the order: primary < secondary < tertiary. The cyclopropylmethyl radical's stability is unique due to the electronic properties of the adjacent cyclopropane ring, which can stabilize the radical through conjugation with its Walsh orbitals. This often results in enhanced reactivity at the benzylic position compared to simple alkylbenzenes. ma.edu

SubstrateBenzylic PositionRelative Rate of Bromination (Theoretical)
ToluenePrimary1
EthylbenzeneSecondaryHigher than Toluene
IsopropylbenzeneTertiaryHigher than Ethylbenzene
CyclopropylmethylbenzenePrimary (Benzylic)Potentially enhanced due to cyclopropyl (B3062369) stabilization

Exploration of Spiro Cyclopropane Motifs and their Chemical Relevance

Arylcyclopropanes are valuable precursors for the synthesis of spirocyclic compounds, which are three-dimensional structures of significant interest in medicinal chemistry and materials science. nih.gov Specifically, derivatives of this compound can be envisioned as starting materials for complex spiro systems.

Research has demonstrated the synthesis of spiro[cyclopropane-1,2'-indane] and spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives from donor-acceptor cyclopropanes. researchgate.netmdpi.comfrontiersin.org These reactions often proceed via a formal [3+2] cycloaddition, where the cyclopropane acts as a three-carbon synthon. For instance, the reaction of an indanedione-derived cyclopropane with various nucleophiles can lead to the formation of spiro[cyclopropane-1,2'-indane] derivatives. researchgate.net

The synthesis of such spiro compounds often involves a multi-step sequence, starting with a Knoevenagel condensation followed by a cyclopropanation reaction, such as the Corey-Chaykovsky reaction. mdpi.com The resulting spiro-cyclopropane can then undergo further transformations. The presence of a bromine atom on the aryl ring, as in derivatives of the title compound, would be retained through such a synthetic sequence, allowing for subsequent functionalization of the spirocyclic product via cross-coupling reactions. These spiro motifs are valued for introducing conformational rigidity and novel three-dimensional arrangements into molecular scaffolds. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Bromo-3-(cyclopropylmethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzene derivative. A common approach includes:
  • Bromination : Using Br₂ with a Lewis acid catalyst (e.g., AlBr₃) to introduce the bromine atom at the meta position .
  • Cyclopropane Introduction : Coupling cyclopropane via Grignard or Suzuki-Miyaura reactions, requiring anhydrous conditions and palladium catalysts .
  • Yield Optimization : Temperature control (e.g., 0–5°C for bromination) and stoichiometric ratios (1:1.2 for Br₂) are critical. Impurities are minimized via column chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; aromatic protons split by bromine’s deshielding effect) .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z ~212 for [M⁺]) and fragmentation patterns (e.g., loss of Br or cyclopropane) .
  • FT-IR : Detects C-Br stretching (~600 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine dissociation .
  • Irritant Mitigation : Use PPE (gloves, goggles) and conduct reactions in fume hoods. Spill cleanup requires activated carbon or neutralization with NaHCO₃ .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethyl group influence substitution reactions?

  • Methodological Answer :
  • Steric Hindrance : The cyclopropane ring restricts nucleophilic attack at the ortho position, favoring para substitution in SNAr reactions (e.g., with KNO₂ in DMF at 80°C) .
  • Electronic Effects : Cyclopropane’s ring strain enhances electron donation, stabilizing transition states in cross-coupling reactions (e.g., Suzuki with Pd(PPh₃)₄) .
  • Data Analysis : Compare reaction rates (kinetic studies) and regioselectivity (HPLC) with/without cyclopropane .

Q. What computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., Mulliken charges on Br: −0.35 e) and HOMO-LUMO gaps (~5 eV) .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways using GROMACS .
  • Validation : Correlate computational results with experimental kinetic data (Arrhenius plots) .

Q. How can excess thermodynamic parameters (e.g., Δη, Δρ) elucidate intermolecular interactions in binary mixtures?

  • Methodological Answer :
  • Experimental Setup : Measure density (ρ) and viscosity (η) of mixtures (e.g., with methyl acrylate) at 313.15 K using U-tube viscometers and pycnometers .
  • Redlich-Kister Analysis : Fit excess parameters (Δη, Δρ) to polynomial equations to quantify interactions (e.g., dipole-dipole vs. van der Waals) .
  • Contradictions : Discrepancies in Δη values may arise from solvent polarity; use multivariate regression to isolate variables .

Key Research Challenges

  • Contradictions in Reactivity : Cyclopropane’s electron-donating vs. steric effects require context-dependent analysis (e.g., electrophilic vs. nucleophilic conditions) .
  • Data Gaps : Limited toxicity studies necessitate analog-based risk assessments (e.g., using bromobenzene data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.